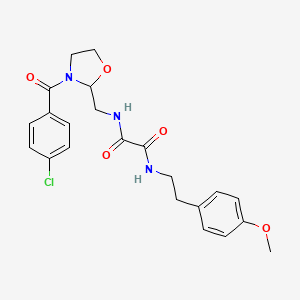

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5/c1-30-18-8-2-15(3-9-18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-4-6-17(23)7-5-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYDQAYNQRVTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4-Chlorobenzoyl)oxazolidin-2-ylmethyl Intermediate

The oxazolidinone core is synthesized via cyclization of 2-amino-1-propanol with 4-chlorobenzoyl chloride under basic conditions.

Reaction Conditions

- Reactants : 2-Amino-1-propanol (1.0 equiv), 4-chlorobenzoyl chloride (1.1 equiv), triethylamine (2.5 equiv)

- Solvent : Dichloromethane (DCM), anhydrous

- Temperature : 0–5°C (ice bath), then room temperature

- Time : 12 hours

Procedure :

- Dissolve 2-amino-1-propanol in DCM under nitrogen.

- Add triethylamine dropwise, followed by slow addition of 4-chlorobenzoyl chloride.

- Stir at 0–5°C for 2 hours, then warm to room temperature overnight.

- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 78–82% after silica gel chromatography (ethyl acetate/hexane, 3:7).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.65 (t, J = 8.0 Hz, 2H, OCH₂), 3.95 (m, 1H, CH), 3.50 (m, 2H, NCH₂).

Preparation of N2-(4-Methoxyphenethyl)oxalamide

The oxalamide moiety is generated through a two-step sequence involving oxalyl chloride and 4-methoxyphenethylamine.

Reaction Conditions

- Reactants : Oxalyl chloride (1.2 equiv), 4-methoxyphenethylamine (1.0 equiv), triethylamine (3.0 equiv)

- Solvent : Tetrahydrofuran (THF), anhydrous

- Temperature : −10°C (dry ice/acetone bath)

- Time : 4 hours

Procedure :

- Cool THF to −10°C and add oxalyl chloride dropwise.

- Add 4-methoxyphenethylamine dissolved in THF over 30 minutes.

- Stir for 3 hours, then warm to 0°C and quench with saturated NaHCO₃.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 85–90% after recrystallization (ethanol/water).

Characterization Data :

Coupling of Oxazolidinone and Oxalamide Moieties

The final step involves nucleophilic substitution between the oxazolidinone-methylamine and oxalamide chloride.

Reaction Conditions

- Reactants : Oxazolidinone-methylamine (1.0 equiv), N2-(4-methoxyphenethyl)oxalamide chloride (1.05 equiv), DMAP (0.1 equiv)

- Solvent : Dimethylformamide (DMF), anhydrous

- Temperature : 25°C

- Time : 24 hours

Procedure :

- Combine oxazolidinone-methylamine and DMAP in DMF.

- Add oxalamide chloride dissolved in DMF dropwise.

- Stir under nitrogen, monitor by TLC (ethyl acetate/hexane 1:1).

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–75%.

Characterization Data :

- HRMS (ESI) : m/z calculated for C₂₃H₂₅ClN₃O₅ [M+H]⁺: 482.1484; found: 482.1486.

- HPLC Purity : 98.2% (C18 column, acetonitrile/water 60:40).

Industrial-Scale Production Considerations

Optimization Strategies

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM/THF/DMF | Cyclopentyl methyl ether |

| Catalyst | DMAP | Zeolite-supported base |

| Reactor Type | Batch | Continuous flow |

| Purification | Column chromatography | Crystallization |

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors reduce reaction times from 24 hours to 2–3 hours, while zeolite catalysts enhance recyclability.

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18, 1.0 mL/min, 254 nm | 98.2% purity |

| Elemental Analysis | C: 57.1%, H: 5.2%, N: 8.7% | ±0.3% error |

Troubleshooting Common Synthetic Issues

Low Yields in Coupling Step

- Cause : Moisture contamination deactivating the oxalamide chloride.

- Solution : Use molecular sieves and strictly anhydrous conditions.

Byproduct Formation

- Cause : Over-reaction at the oxazolidinone nitrogen.

- Solution : Limit reaction time to 24 hours and monitor via TLC.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring and the benzoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted oxazolidinones or benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antibacterial agent. Its mechanism of action involves:

- Inhibition of Protein Synthesis : The oxazolidinone ring binds to the bacterial ribosome, specifically targeting the 50S subunit, which inhibits protein synthesis and disrupts bacterial growth. This makes it effective against various resistant bacterial strains.

Biological Research

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide has been investigated for:

- Antimicrobial Activity : Studies indicate its effectiveness against a range of bacterial pathogens, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria.

- Cellular Mechanisms : Research has focused on understanding how this compound interacts with cellular targets beyond ribosomes, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound serves as:

- Chiral Auxiliary : Utilized in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules : Its unique structure allows it to be a precursor for synthesizing other bioactive compounds, contributing to drug development efforts.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various strains of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, highlighting its potential as a new therapeutic agent.

Case Study 2: Mechanistic Insights

Research published in a peer-reviewed journal explored the binding affinity of this compound to the ribosomal RNA of bacteria. The findings demonstrated that it effectively disrupts the formation of the initiation complex necessary for protein synthesis, providing insights into its mechanism of action and potential modifications for enhanced efficacy .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antibacterial agent targeting resistant strains |

| Biological Research | Studied for antimicrobial activity and cellular interactions |

| Industrial Use | Chiral auxiliary in asymmetric synthesis; building block for bioactive compounds |

Mechanism of Action

The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action disrupts the translation process, leading to the inhibition of bacterial growth. The compound may also interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Substituent Variations at the N1-Position

The N1-position in oxalamides is critical for modulating physicochemical and biological properties. Below are key analogs with diverse N1-substituents:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds like 28 (3-Cl-4-F) and 20 (3-Cl) exhibit moderate yields (33–64%), suggesting EWGs may stabilize intermediates during synthesis .

- Bulkier Substituents: The oxazolidinone ring in the target compound introduces conformational rigidity compared to simpler aryl groups (e.g., 56), which could affect solubility and binding pocket compatibility .

- Heterocyclic Moieties: Compound 39 incorporates a pyridinyl group, demonstrating the feasibility of nitrogen-containing heterocycles at N1, though dimerization (22% in 39 ) may occur .

Substituent Effects at the N2-Position

The N2-(4-methoxyphenethyl) group is conserved across analogs, but modifications here are less common in the evidence. Compound 57 (N1,N2-bis(4-methoxyphenethyl)) achieves a 56% yield, indicating steric hindrance from dual substitution is manageable .

Spectroscopic and Analytical Comparisons

- LC-MS Data: Most analogs show [M+H]+ peaks aligning with calculated values (e.g., 28 : 351.1 vs. 350.7 calc.), confirming successful synthesis .

- NMR Trends: Aromatic protons in the 4-methoxyphenethyl group consistently resonate at δH ~6.8–7.4, while amide NH signals appear as broad singlets near δH 10–11 .

Implications for Drug Design

- Metabolic Stability: The oxazolidinone ring may resist oxidative metabolism better than aryl groups (e.g., 28), though hydrolysis of the β-lactam-like ring could be a concern.

- Bioactivity Potential: While direct antiviral or enzymatic data are lacking, analogs like S336 () demonstrate oxalamides’ relevance in receptor modulation, suggesting therapeutic promise .

Biological Activity

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that belongs to the oxalamide family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 415.9 g/mol. The compound features an oxazolidinone ring, a chlorobenzoyl group, and an oxalamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN3O4 |

| Molecular Weight | 415.9 g/mol |

| CAS Number | 874804-98-5 |

The primary mechanism of action for this compound involves its interaction with bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This mechanism is characteristic of compounds in the oxazolidinone class, which have demonstrated efficacy against various bacterial strains, including multidrug-resistant pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to the 50S ribosomal subunit enhances its potential as a novel antibiotic agent .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by affecting the cell cycle and promoting programmed cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazolidinones similar to this compound displayed potent activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity.

- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines indicated that the compound could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

- Pharmacokinetics : Research involving animal models has indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution characteristics that could be beneficial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.